Cas no 623585-82-0 ([2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER)

[2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER structure
623585-82-0 structure
Product name:[2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER
CAS No:623585-82-0
MF:C12H9N2O2Cl
MW:248.665
CID:3173110

[2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • [2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER

[2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029001664-250mg
Methyl 5-chloro-2-(pyridin-4-yl)isonicotinate
623585-82-0 95%
250mg
$970.20 2023-09-01
Alichem
A029001664-500mg
Methyl 5-chloro-2-(pyridin-4-yl)isonicotinate
623585-82-0 95%
500mg
$1668.15 2023-09-01
Alichem
A029001664-1g
Methyl 5-chloro-2-(pyridin-4-yl)isonicotinate
623585-82-0 95%
1g
$2779.20 2023-09-01

Additional information on [2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER

[2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER AND ITS SIGNIFICANT ROLE IN MODERN CHEMICAL BIOLOGY

The compound with the CAS number 623585-82-0, specifically named as [2,4'-BIPYRIDINE]-4-CARBOXYLIC ACID, 5-CHLORO-, METHYL ESTER, represents a fascinating molecule with a rich structural framework that has garnered considerable attention in the field of chemical biology. This compound, characterized by its bipyridine core and ester functionalities, exhibits unique chemical properties that make it a valuable scaffold for the development of novel bioactive molecules.

Bipyridine derivatives have long been recognized for their versatility in medicinal chemistry due to their ability to form stable complexes with various metal ions. The presence of chlorine and ester groups in this particular compound introduces additional reactivity and functionalization possibilities, enhancing its utility in synthetic applications. The methyl ester moiety, in particular, provides a facile route for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets.

Recent advancements in the field of drug discovery have highlighted the importance of bipyridine-based compounds in addressing various therapeutic challenges. For instance, studies have demonstrated the potential of such molecules as inhibitors of metalloproteinases and as components in coordination complexes that exhibit antimicrobial properties. The chloro-substituted bipyridine derivative described here is no exception, showing promise in preliminary screenings as a lead compound for further development.

The structural motif of this compound is particularly noteworthy due to its ability to mimic natural product scaffolds that have shown biological activity. In particular, the bipyridine core is reminiscent of ruthenium complexes that have been extensively studied for their anticancer properties. By incorporating a carboxylic acid ester and a chlorine substituent, the molecule gains additional binding pockets that can be exploited to enhance interactions with biological targets. This design principle aligns well with current trends in drug development, which emphasize the use of multifunctional molecules that can engage multiple binding sites simultaneously.

One of the most intriguing aspects of this compound is its potential as a ligand in coordination chemistry. The bipyridine moiety is known to form strong complexes with transition metals, particularly ruthenium and iron. These metal complexes have been explored for their catalytic and therapeutic applications. For example, ruthenium-based complexes have been investigated for their ability to generate reactive oxygen species that can induce apoptosis in cancer cells. The chloro-substituted derivative could serve as an effective ligand for such metal complexes, potentially leading to novel therapeutic agents.

In addition to its coordination chemistry applications, the compound also exhibits interesting pharmacological properties. Preliminary pharmacokinetic studies suggest that it has favorable solubility characteristics, which is crucial for drug formulation and delivery. Furthermore, its stability under various conditions makes it a robust candidate for further chemical modifications. These attributes are essential for developing a drug candidate that can withstand the rigors of industrial production and biological testing.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the bipyridine core efficiently. These synthetic strategies are not only elegant but also scalable, making it feasible to produce larger quantities of the compound for research and commercial purposes.

Future research directions involving this compound are likely to focus on expanding its biological activity profile through structural modifications. By systematically varying substituents on the bipyridine core and exploring different ester functionalities, researchers can uncover new bioactive derivatives with enhanced potency and selectivity. Additionally, computational modeling techniques can be used to predict how these modifications will affect the molecule's interactions with biological targets.

The impact of this compound on drug discovery is expected to be significant given its unique structural features and promising preclinical data. As more research emerges detailing its applications in various therapeutic areas, it is likely to become an indispensable tool in pharmaceutical development pipelines. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing its full potential as a therapeutic agent.

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